molecular formula C17H22N2O2 B2510606 Ethyl 1-[cyano(4-methylphenyl)methyl]piperidine-4-carboxylate CAS No. 1325303-78-3

Ethyl 1-[cyano(4-methylphenyl)methyl]piperidine-4-carboxylate

Cat. No.: B2510606
CAS No.: 1325303-78-3
M. Wt: 286.375
InChI Key: LNZJKROSHSONKU-UHFFFAOYSA-N
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Description

Ethyl 1-[cyano(4-methylphenyl)methyl]piperidine-4-carboxylate is a specialized piperidine derivative intended for research and development purposes exclusively. This compound serves as a valuable building block in organic synthesis and medicinal chemistry, where its structure allows researchers to create a wide array of more complex molecules for pharmaceutical and agrochemical discovery . The molecular structure incorporates a cyano(p-tolyl)methyl substituent at the piperidine nitrogen and an ethyl carboxylate group at the 4-position. The ester moiety is known to improve lipophilicity, which can be a critical factor in optimizing the membrane permeability and metabolic stability of candidate molecules during drug discovery projects . As a common intermediate, this chemical is utilized in various synthetic pathways, including cyclization, hydrolysis, and nucleophilic substitution reactions to develop novel compounds . Researchers employ this compound strictly for laboratory research. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets (SDS) and handling protocols must be consulted prior to use.

Properties

IUPAC Name

ethyl 1-[cyano-(4-methylphenyl)methyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-3-21-17(20)15-8-10-19(11-9-15)16(12-18)14-6-4-13(2)5-7-14/h4-7,15-16H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZJKROSHSONKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(C#N)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[cyano(4-methylphenyl)methyl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methylbenzyl cyanide with piperidine-4-carboxylic acid ethyl ester under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[cyano(4-methylphenyl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.

Scientific Research Applications

Ethyl 1-[cyano(4-methylphenyl)methyl]piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 1-[cyano(4-methylphenyl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles in biological systems. The piperidine ring can interact with various receptors and enzymes, influencing their activity and leading to specific biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between Ethyl 1-[cyano(4-methylphenyl)methyl]piperidine-4-carboxylate and analogous compounds:

Compound Name Substituents at Piperidine Positions Key Functional Groups Molecular Weight (g/mol) Applications/Notes References
This compound 1: Cyano-(4-methylphenyl)methyl; 4: Ethoxycarbonyl Cyano, Aryl, Ester ~318.37 (estimated) Intermediate for bioactive molecules; potential CNS activity due to lipophilicity
Ethyl 1-(1-(phenylethynyl)cyclohexyl)piperidine-4-carboxylate (4w) 1: Phenylethynyl-cyclohexyl; 4: Ethoxycarbonyl Alkyne, Ester ~367.46 (estimated) Synthesized via Zn-catalyzed KA² coupling; used in materials science
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate (3) 4: 2-Methoxyphenyl-piperazine; 1: Ethoxycarbonyl Piperazine, Methoxy, Ester ~387.47 (calculated) Studied for dopamine receptor interactions; antipsychotic drug candidate
Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate 1: 4-Sulfamoylbenzoyl; 4: Ethoxycarbonyl Sulfonamide, Ester ~366.41 (calculated) Precursor to hydrazidoureido-linked sulfonamides with carbonic anhydrase inhibition
Ethyl 1-{[2-(4-tert-butylphenoxy)-1,3-thiazol-5-yl]methyl}piperidine-4-carboxylate 1: Thiazolyl-methyl-tert-butylphenoxy; 4: Ethoxycarbonyl Thiazole, Phenoxy, Ester ~446.55 (estimated) Explored as kinase inhibitors; listed in drug discovery libraries
Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (II) 1: 2-Chloroethyl; 4: Ethoxycarbonyl Chloroalkyl, Ester ~221.71 (calculated) Key intermediate in umeclidinium bromide synthesis (COPD treatment)

Physicochemical Properties

  • Lipophilicity: The 4-methylphenyl and cyano groups in this compound enhance lipophilicity compared to sulfonamide or thiazole-containing analogs, impacting blood-brain barrier permeability .
  • Solubility : Ester-containing derivatives generally exhibit moderate aqueous solubility, whereas sulfonamide or piperazine-substituted analogs show improved solubility due to polar functional groups .

Biological Activity

Ethyl 1-[cyano(4-methylphenyl)methyl]piperidine-4-carboxylate is a compound characterized by its unique chemical structure, which includes a piperidine ring, a cyano group, and an ethyl ester functionality. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of drug development and synthesis of bioactive molecules.

Molecular Formula and Weight

  • Molecular Formula : C17H22N2O
  • Molecular Weight : Approximately 290.37 g/mol

Structural Features

FeatureDescription
Piperidine Ring A six-membered ring containing nitrogen, contributing to the compound's basicity and reactivity.
Cyano Group An electron-withdrawing group that can enhance biological activity through electrophilic interactions.
Ethyl Ester Functionality Increases lipophilicity, potentially aiding in membrane permeability.

The biological activity of this compound primarily stems from its ability to interact with various biological macromolecules. The cyano group acts as an electrophile, allowing it to react with nucleophilic sites in proteins and enzymes. The piperidine ring is known for its interactions with neurotransmitter receptors, suggesting potential applications in neurology and psychiatry .

Antimicrobial Properties

Research indicates that derivatives of piperidine compounds exhibit significant antibacterial activity. This compound has shown promise against various bacterial strains, with modifications on the phenyl ring enhancing its antimicrobial efficacy .

Anticancer Potential

Studies have investigated the cytotoxic effects of this compound on various cancer cell lines. For instance, it has been noted that certain structural modifications can lead to increased potency against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, indicating its potential as an anticancer agent .

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of piperidine derivatives on MCF-7 cells, revealing that specific substitutions led to significant reductions in cell viability, with IC50 values suggesting potent anticancer properties .
  • Antimicrobial Efficacy : Another investigation into the antibacterial activity of piperidine derivatives found that compounds with electron-donating groups exhibited enhanced inhibition against Gram-positive bacteria .

Research Applications

This compound serves as a vital intermediate in the synthesis of various pharmaceuticals, notably Rimonabant hydrochloride, a selective cannabinoid receptor antagonist. Its role in drug discovery is underscored by its potential applications in treating neurological disorders and as a precursor for developing new therapeutic agents.

Summary of Applications

Application AreaDescription
Medicinal Chemistry Used as an intermediate in synthesizing bioactive compounds.
Pharmacology Investigated for its potential effects on neurotransmitter receptors.
Industrial Chemistry Employed in producing agrochemicals and other industrial products.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing ethyl 1-[cyano(4-methylphenyl)methyl]piperidine-4-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often synthesized via alkylation of ethyl piperidine-4-carboxylate with halogenated intermediates (e.g., bromo- or chloro-substituted compounds) in the presence of organic bases like triethylamine . Optimization includes solvent selection (e.g., acetonitrile or THF), temperature control (0–60°C), and use of coupling agents such as EDCI/HOBt to improve yields . Monitoring via TLC or HPLC ensures reaction completion.

Q. How can the structural integrity of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR (¹H/¹³C) to verify substituent positions and stereochemistry.
  • IR spectroscopy to confirm functional groups (e.g., nitrile stretch at ~2200 cm⁻¹, ester carbonyl at ~1700 cm⁻¹).
  • X-ray crystallography (using SHELX programs) for absolute configuration determination, especially if chiral centers are present .
  • High-resolution mass spectrometry (HRMS) for molecular formula validation.

Q. What are the key solubility and stability considerations for handling this compound in laboratory settings?

  • Methodological Answer :

  • Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) for reactions, or dichloromethane/THF for extractions. Aqueous solubility can be enhanced via salt formation (e.g., hydrochloride salts) .
  • Stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the nitrile or ester groups. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation pathways .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the nitrile and ester groups in this compound under varying pH conditions?

  • Methodological Answer :

  • Use density functional theory (DFT) to calculate electron density maps and identify susceptible sites (e.g., nitrile electrophilicity).
  • Simulate hydrolysis pathways using software like Gaussian or ORCA, incorporating solvent models (e.g., PCM for water) to predict pH-dependent degradation .
  • Validate predictions with experimental kinetic studies (e.g., HPLC monitoring of degradation products at pH 3–10) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Dynamic NMR : Resolve rotational isomers or conformational flexibility causing signal splitting in ¹H NMR .
  • 2D-COSY/NOESY : Differentiate overlapping signals and assign spatial proximities in complex spectra.
  • Crystallographic refinement : Cross-validate ambiguous NMR assignments with X-ray data (SHELXL refinement) .
  • Isotopic labeling : Introduce ¹³C or ¹⁵N labels to trace specific functional groups .

Q. How does the steric environment of the 4-methylphenyl group influence biological activity in enzyme inhibition assays?

  • Methodological Answer :

  • Molecular docking : Model interactions with target enzymes (e.g., cytochrome P450) using AutoDock Vina or Schrödinger Suite. Focus on steric clashes or π-π stacking with aromatic residues .
  • SAR studies : Synthesize analogs with substituents of varying bulk (e.g., –CF₃, –OMe) and compare IC₅₀ values in enzymatic assays .
  • Crystallographic analysis : Co-crystallize the compound with the enzyme to visualize binding modes (e.g., PDB deposition) .

Q. What mechanistic insights explain unexpected byproducts during alkylation of the piperidine ring?

  • Methodological Answer :

  • Reaction monitoring : Use in-situ FTIR or LC-MS to detect intermediates (e.g., N-oxide formation or ring-opening).
  • Isotope labeling : Introduce deuterated reagents to track proton transfer steps.
  • Computational studies : Identify transition states for competing pathways (e.g., SN1 vs. SN2 mechanisms) using DFT .
  • Byproduct isolation : Purify unexpected products via column chromatography and characterize structurally to propose corrective measures .

Key Considerations for Research Design

  • Stereochemical control : Use chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) to access enantiopure forms .
  • Scale-up challenges : Optimize exothermic reactions (e.g., nitrile alkylation) using flow chemistry to mitigate safety risks .
  • Biological assay validation : Include positive controls (e.g., known inhibitors) and triplicate measurements to ensure reproducibility .

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